3-fluoro-4-iodobenzene-1,2-diamine
Description
Significance of Vicinal Diamine Motifs in Chemical Architectures
The vicinal diamine, or 1,2-diamine, motif is a privileged structural element found in a vast array of biologically active compounds and is a cornerstone in the development of chiral catalysts and ligands. nih.govresearchgate.netwikipedia.orgnih.govsigmaaldrich.comnih.gov The presence of two adjacent amino groups provides a platform for creating intricate three-dimensional structures and establishing specific interactions with biological targets. researchgate.net This structural feature is integral to the function of numerous pharmaceuticals and natural products. researchgate.netnih.gov The synthesis of vicinal diamines, especially those that are unsymmetrically substituted, presents a significant challenge that continues to attract the attention of synthetic chemists. nih.govsigmaaldrich.com
Role of Halogenated Benzenes as Strategic Building Blocks in Complex Molecule Synthesis
Halogenated benzenes are versatile intermediates in organic synthesis, primarily due to the ability of halogen atoms to act as leaving groups in various cross-coupling reactions. numberanalytics.comresearchgate.netchemistrysteps.comlibretexts.orgstudymind.co.uk This reactivity allows for the facile introduction of a wide range of substituents onto the aromatic ring, enabling the construction of complex molecules. numberanalytics.comresearchgate.net The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the benzene (B151609) ring, with iodinated benzenes often exhibiting higher reaction rates in metal-catalyzed couplings. researchgate.netossila.com The introduction of halogens can also modulate the electronic properties of the molecule, which is a crucial aspect in the design of new materials and pharmaceuticals. numberanalytics.com Furthermore, the position of the halogen on the aromatic ring directs subsequent substitution reactions, providing a strategic handle for regioselective synthesis. chemistrysteps.com
Specific Context of 3-Fluoro-4-iodobenzene-1,2-diamine within Contemporary Chemical Research
The compound this compound is a highly functionalized aromatic molecule that combines the key features of both vicinal diamines and halogenated benzenes. achemblock.com The presence of the vicinal diamine moiety makes it a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. The fluorine and iodine substituents offer orthogonal handles for synthetic transformations. The carbon-iodine bond is more susceptible to metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability. ossila.com This unique combination of reactive sites makes this compound a strategic building block in the synthesis of complex target molecules, including potent and selective enzyme inhibitors. ossila.com
Key Properties of this compound
| Property | Value |
| CAS Number | 1823902-72-2 achemblock.combldpharm.com |
| Molecular Formula | C6H6FIN2 achemblock.com |
| Molecular Weight | 252.03 g/mol achemblock.com |
| IUPAC Name | This compound achemblock.com |
| SMILES | NC1=CC=C(I)C(F)=C1N achemblock.com |
| Purity | 95% achemblock.com |
Synthesis and Reactions
Research Applications
Given its structural features, this compound is a valuable intermediate in several areas of chemical research:
Medicinal Chemistry: The vicinal diamine functionality is a key component in many biologically active molecules. nih.govrsc.orgrsc.org This compound can serve as a starting material for the synthesis of novel drug candidates. For example, related multi-halogenated benzene derivatives are used to synthesize selective factor Xa inhibitors, which are a class of anticoagulant medications. ossila.com
Materials Science: Halogenated aromatic compounds are used in the synthesis of organic materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and as liquid crystals. ossila.com The unique substitution pattern of this compound could be exploited to create novel materials with tailored properties.
Catalysis: Chiral vicinal diamines are widely used as ligands in asymmetric catalysis. sigmaaldrich.comnih.gov Although this compound is achiral, it can be used as a precursor to synthesize chiral ligands for a variety of metal-catalyzed transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMOJPPOGMQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Transformations of 3 Fluoro 4 Iodobenzene 1,2 Diamine
Cross-Coupling Reactions
The presence of an iodo-substituent makes the molecule an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The carbon-iodine bond of 3-fluoro-4-iodobenzene-1,2-diamine is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating several cross-coupling catalytic cycles. nih.govnih.gov The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F, making the C-I bond the exclusive site of reaction under standard conditions, leaving the C-F bond intact for potential subsequent transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. organic-chemistry.orglibretexts.org For this compound, this allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precatalyst, and requires a base to activate the boronic acid. organic-chemistry.orglibretexts.org
Sonogashira Coupling: This methodology facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) salts and proceeds under mild conditions, tolerating a wide range of functional groups. researchgate.netlibretexts.org This reaction would yield 4-alkynyl-3-fluorobenzene-1,2-diamine derivatives, which are valuable precursors for more complex structures. researchgate.net
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene. nih.govorganic-chemistry.org This reaction typically yields a substituted alkene, with the arylation occurring at the less substituted carbon of the double bond. mdpi.comlibretexts.org The reaction with this compound would lead to the formation of 4-alkenyl-substituted-3-fluorobenzene-1,2-diamines.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Phosphine Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | organic-chemistry.orgresearchgate.netresearchgate.net |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | nih.govorganic-chemistry.orglibretexts.org |
While palladium catalysts are more common, copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative pathway for C-N, C-O, and C-S bond formation. The use of diamine ligands has been shown to significantly improve the efficiency and mildness of copper-catalyzed cross-coupling reactions. nih.gov Given that the substrate itself is a diamine, it could potentially act as a ligand for the copper center, facilitating the coupling of its own C-I bond with various nucleophiles like amides, amines, or thiols. These reactions are robust and tolerate numerous functional groups, making them highly valuable in synthetic chemistry. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. nih.gov In this compound, both the fluorine and iodine atoms are potential leaving groups.
The traditional SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. strath.ac.ukmasterorganicchemistry.com The substrate , however, possesses two electron-donating amine groups, which deactivate the ring towards classical SNAr. Therefore, displacing the fluorine atom via this pathway is challenging under standard conditions.
However, recent advancements have enabled the SNAr of unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov This approach uses a photocatalyst to activate the substrate, allowing for nucleophilic attack by azoles, amines, or carboxylic acids under mild conditions, thus providing a potential route to functionalize the C-F bond. nih.gov The iodine atom can also act as a leaving group in SNAr reactions, particularly with strong nucleophiles, although this is less common than its role in cross-coupling. diva-portal.org
Derivatization at Amine Centers
The 1,2-diamine (or o-phenylenediamine) moiety is a privileged scaffold for the synthesis of a wide array of nitrogen-containing heterocycles.
The vicinal diamines readily undergo condensation reactions with bifunctional electrophiles to yield fused heterocyclic systems.
Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) is a classic and efficient method for constructing the benzimidazole (B57391) ring system. nih.govnih.gov The reaction with an aldehyde typically proceeds via an initial Schiff base formation, followed by cyclization and oxidation (often by air).
Quinoxalines: The reaction of the 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, provides direct access to the quinoxaline (B1680401) core. nih.gov These reactions are often high-yielding and occur under mild conditions, sometimes even at room temperature. nih.gov
Benzotriazoles: While not formed from an external reagent in the same way, the 1,2-diamine can be converted into a benzotriazole. This involves the diazotization of one of the amino groups with a reagent like sodium nitrite (B80452) (NaNO₂) under acidic conditions, followed by an intramolecular cyclization where the second amino group attacks the diazonium salt.
Table 2: Heterocycle Formation from this compound
| Target Heterocycle | Required Reagent | General Reaction | Ref. |
|---|---|---|---|
| Benzimidazole | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | Condensation/Cyclization | nih.govnih.gov |
| Quinoxaline | 1,2-Diketone (R-CO-CO-R') | Condensation/Cyclization | nih.govresearchgate.net |
| Benzotriazole | Sodium Nitrite (NaNO₂) / Acid | Diazotization/Intramolecular Cyclization | - |
The amine functionalities themselves can be modified. A key transformation of o-phenylenediamines is their oxidation. Mild oxidizing agents can convert the diamine into the corresponding quinone-diimine. This process is often reversible, and the quinone-diimine can be reduced back to the diamine, establishing a redox-active system. This reactivity is fundamental in the chemistry of many biologically active molecules and dyes. Further modifications include standard amine reactions like acylation or alkylation to produce amides or secondary/tertiary amines, which can alter the electronic properties and steric environment of the molecule, influencing subsequent reactions.
Mechanistic Studies of Aromatic Diamination Processes
The synthesis of vicinal diamines, particularly aromatic ones, is a pivotal transformation in organic chemistry, providing access to key structural motifs in pharmaceuticals, agrochemicals, and materials science. Understanding the intricate mechanisms of these diamination reactions is crucial for the development of more efficient and selective synthetic methodologies. This section delves into the mechanistic studies of aromatic diamination processes, with a focus on the intermediates and pathways that govern these transformations. While direct mechanistic studies on this compound are not extensively documented, the principles derived from related systems provide a strong framework for understanding its reactivity.
Investigation of Aziridinium (B1262131) Ion Intermediates and Ring-Opening Control
The formation of a transient aziridinium ion is a frequently proposed key step in the diamination of alkenes, and the principles of their reactivity can be extended to the synthesis of diamines that may subsequently be aromatized. nih.gov These three-membered cationic rings are highly strained and thus serve as potent electrophiles. nih.govnih.gov The generation of an aziridinium ion typically involves the reaction of an alkene with an electrophilic nitrogen source. nih.gov The stability and reactivity of the resulting aziridinium ion are influenced by the substituents on both the nitrogen and carbon atoms. nih.gov
The nature of the electrophile used to generate the aziridinium ion and the nucleophile used for ring-opening also play a significant role in controlling the reaction outcome. frontiersin.org For instance, the use of different activating groups on the aziridine (B145994) nitrogen can tune the electrophilicity of the aziridinium ion. nih.gov Furthermore, the choice of nucleophile can dictate whether the ring-opening proceeds with complete inversion of stereochemistry. rsc.org
| Factor | Influence on Ring-Opening | Research Finding |
| Substituents on Aziridinium Ring | Directs the regioselectivity of nucleophilic attack. Electron-donating groups can favor attack at the more substituted position. frontiersin.org | The regioselective opening of the aziridine ring is controlled by the functional groups present in the substituents. frontiersin.org |
| Electrophile | The nature of the electrophile used to form the aziridinium ion affects its reactivity. nih.gov | Acyl aziridinium ions are more reactive than alkyl or silyl-activated ions. nih.gov |
| Nucleophile | The strength and steric bulk of the nucleophile influence the rate and regioselectivity of the ring-opening. rsc.orgnih.gov | Mild nucleophiles can be used for ring-opening when the aziridine is activated, for example, by a trimethylsilyl (B98337) group. nih.gov |
| Ring Strain | The high ring strain of the three-membered aziridinium ion makes it a potent electrophile. nih.govnih.gov | The rate of ring-opening for an aziridinium ion is significantly faster than that for a less strained four-membered azetidinium ion. nih.gov |
Radical Intermediates in Diamination Pathways
While many diamination reactions are believed to proceed through ionic intermediates like the aziridinium ion, there is growing evidence for the involvement of radical pathways in certain systems. rsc.org The presence of radical intermediates can be inferred from a variety of experimental observations, including the lack of inhibition by radical scavengers in some cases, which suggests that if radicals are involved, they might be short-lived or react within a solvent cage. acs.org
In some metal-catalyzed diaminations, a proposed mechanism involves the generation of a nitrogen-centered radical. rsc.org For example, dirhodium(II) catalysts have been shown to effect diamination reactions through a free radical mechanism, which stands in contrast to the more traditional nitrenoid-based pathways associated with these catalysts. rsc.org Mechanistic studies, including UV-visible spectroscopy, have been employed to track the oxidation state of the metal catalyst during the reaction, providing evidence for a radical-polar crossover process. rsc.org
The direct deamination of primary amines, a related process, has also been shown to proceed via radical intermediates. nih.govresearchgate.net Mechanistic and computational studies have pointed to the formation of isodiazene intermediates that can fragment to produce free radical species. nih.govresearchgate.net These radicals can then participate in a chain reaction. nih.gov In the context of aromatic diamination, the potential for radical pathways, especially in the presence of transition metal catalysts or specific oxidants, cannot be overlooked.
| Experimental Technique/Observation | Implication for Radical Pathway | Research Finding |
| Radical Inhibitor Studies | The lack of significant inhibition of a reaction by radical inhibitors like TEMPO or BHT can suggest that a radical pathway is unlikely, or involves caged radicals. acs.org | In a Cu-catalyzed aromatic C-H amidation, the addition of radical inhibitors did not significantly decrease the reaction yield, suggesting a non-radical pathway. acs.org |
| Kinetic Isotope Effect (KIE) | A primary KIE suggests that C-H bond breaking is involved in the rate-determining step, which can be consistent with either radical or ionic pathways. acs.org | An intermolecular KIE of 3.7 was observed in a Cu-catalyzed aromatic C-H amination, indicating that C-H activation is the rate-determining step. acs.org |
| Spectroscopic Analysis | Techniques like UV-visible spectroscopy can monitor the oxidation state of a metal catalyst throughout a reaction, providing evidence for single-electron transfer steps characteristic of radical mechanisms. rsc.org | UV-visible spectroscopy was used to observe the change in the valence state of a dirhodium catalyst, supporting a free radical mechanism for diamination. rsc.org |
| Computational Studies | Density functional theory (DFT) and other computational methods can be used to model reaction pathways and determine the energetic feasibility of radical intermediates. nih.govresearchgate.net | Computational studies supported the intermediacy of a primary isodiazene that leads to cage-escaping free radicals in a deamination reaction. researchgate.net |
C-N Bond Activation and Rearrangement Mechanisms
The formation of aromatic diamines can also be approached through the functionalization of existing amino groups, which involves the activation and cleavage of C-N bonds. researchgate.netrsc.org Transition metal catalysts are often employed to facilitate the activation of otherwise inert C-N bonds. researchgate.net This strategy is particularly relevant for the synthesis of complex amines and for the modification of existing molecular scaffolds. The cleavage of C-N bonds can proceed through various mechanisms, including oxidative addition to a metal center. acs.org
In addition to direct C-N bond cleavage, rearrangement reactions can also play a role in the synthesis of aromatic diamines. For instance, aziridinium ylides have been identified as key intermediates in the synthesis of diverse amine-containing heterocycles. nih.gov These ylides can undergo rearrangements, such as the nih.govfrontiersin.org-Stevens rearrangement, to form new C-C and C-N bonds, leading to ring-expanded products. nih.gov Computational studies have been instrumental in elucidating the mechanisms of these rearrangements, suggesting that they can proceed through zwitterionic intermediates where C-N bond cleavage and C-C bond formation occur in a concerted or stepwise manner. nih.gov
For a molecule like this compound, the presence of the iodine atom offers a handle for transition metal-catalyzed cross-coupling reactions, which are a powerful tool for C-N bond formation. The electronic properties of the fluoro and iodo substituents would be expected to influence the reactivity of the diamine in such transformations.
| Activation/Rearrangement Strategy | Mechanistic Features | Application |
| Transition Metal-Catalyzed C-N Activation | Involves the oxidative addition of a C-N bond to a low-valent metal center, followed by further transformations. researchgate.netacs.org | Synthesis of complex amines by using readily available amines as starting materials. researchgate.net |
| Radical-Mediated C-N Cleavage | Utilizes a radical initiator to generate a nitrogen-centered radical, which then facilitates C-N bond cleavage. rsc.org | C-N bond activation in monocyclic aromatic systems, which is challenging due to the high dearomatization energy. rsc.org |
| Aziridinium Ylide Rearrangements | Formation of an aziridinium ylide intermediate, which can undergo sigmatropic rearrangements to form larger rings. nih.gov | Synthesis of complex piperidines and other N-heterocycles from aziridines. nih.gov |
| Palladium-Catalyzed Diamination | Involves the insertion of a Pd(0) catalyst into an N-N bond, followed by migratory insertion and reductive elimination. nih.govnih.gov | Regioselective diamination of conjugated dienes. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-fluoro-4-iodobenzene-1,2-diamine, ¹H, ¹³C, and ¹⁹F NMR each offer unique insights into the chemical environment of the respective nuclei. While detailed experimental spectra for this specific compound are not widely published, predictions based on established principles and data from analogous structures provide a reliable framework for its characterization. bldpharm.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal the environment of the protons on the aromatic ring and the amine groups. The molecule has two aromatic protons and four amine protons. The aromatic protons are expected to appear as distinct signals in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. ucl.ac.uk Their chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amine groups will shield the protons, while the electronegative fluorine and iodine atoms will have a deshielding effect. The amine protons (-NH₂) typically appear as a broad signal, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Spin-spin coupling between the two aromatic protons and between the protons and the fluorine atom would result in complex splitting patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected for the six aromatic carbon atoms. The chemical shifts are highly dependent on the attached substituent. Carbons bonded to the electronegative fluorine, nitrogen, and iodine atoms will have characteristic chemical shifts. libretexts.orgmdpi.com Notably, the carbon atom bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), and smaller couplings will be observed for carbons at two (²JC-F) and three (³JC-F) bonds away, which is a key diagnostic feature. mdpi.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. nih.gov The spectrum for this molecule would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. researchgate.net Aromatic fluorine shifts typically appear over a wide range, and the specific position is sensitive to the nature and position of other substituents on the ring. nih.govresearchgate.net For fluorobenzenes, chemical shifts are often reported relative to a standard like fluorotrichloromethane (CFCl₃). researchgate.net
Predicted NMR Data for this compound
¹H NMR Predicted Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (at C5) | 6.5 - 7.0 | Doublet of doublets (dd) |
| Aromatic H (at C6) | 6.8 - 7.3 | Doublet of doublets (dd) |
¹³C NMR Predicted Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C1-NH₂ | 135 - 145 | Small (³JCF) |
| C2-NH₂ | 130 - 140 | Small (⁴JCF) |
| C3-F | 150 - 165 | Large (¹JCF) |
| C4-I | 85 - 95 | Small (²JCF) |
| C5 | 115 - 125 | Small (³JCF) |
¹⁹F NMR Predicted Data
| Fluorine Atom | Predicted Chemical Shift (δ, ppm vs CFCl₃) |
|---|
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic bands for the N-H, C-H, C=C, C-N, and C-F bonds are expected. The primary amine groups (-NH₂) will give rise to two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. orgchemboulder.com The aromatic ring itself will produce C=C stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.orgorgchemboulder.com The C-F stretching vibration typically results in a strong absorption band in the 1100-1300 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While N-H and C-F stretching bands are often weak in Raman spectra, the aromatic ring vibrations and the C-I bond are typically strong. The C-I stretching vibration is expected at a low frequency, generally in the range of 480-610 cm⁻¹. aps.org The symmetric "ring breathing" mode of the substituted benzene ring also gives a characteristic Raman signal. mdpi.comresearchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H Asymmetric Stretch | Aromatic Amine | 3400 - 3500 | Medium / Weak |
| N-H Symmetric Stretch | Aromatic Amine | 3300 - 3400 | Medium / Weak |
| N-H Scissoring Bend | Aromatic Amine | 1590 - 1650 | Strong / Weak |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium / Medium |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Strong / Strong |
| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong / Weak |
| C-I Stretch | Aryl Iodide | 480 - 610 | Weak / Strong |
Mass Spectrometry (LC-MS, GC-MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also used to assess the purity of a sample. bldpharm.com
For this compound (C₆H₆FIN₂), the exact molecular weight can be calculated. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. nist.gov Due to the presence of different isotopes of carbon and nitrogen, this peak would be accompanied by smaller M+1 and M+2 peaks. Iodine is monoisotopic (¹²⁷I), so it will not contribute to a complex isotopic pattern, but its large mass will be a defining feature of the spectrum. The fragmentation pattern can also provide structural information, with likely initial fragmentation involving the loss of amine groups or halogen atoms.
Molecular Weight and Predicted Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₆H₆FIN₂ |
| Monoisotopic Mass | 251.9614 g/mol |
| Average Mass | 252.031 g/mol |
| Predicted Molecular Ion (M⁺) Peak (m/z) | 252 |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. mdpi.com
No Published Computational Studies Found for this compound
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Computational Chemistry and Theoretical Studies
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of a molecule. It illustrates the three-dimensional charge distribution, providing a guide to the electrophilic and nucleophilic sites within the molecule. The MEP is calculated based on the total electron density and offers a visual representation of the electrostatic potential on the electron density surface.
In the case of 3-fluoro-4-iodobenzene-1,2-diamine, the MEP map is significantly influenced by the various substituents on the benzene (B151609) ring: two amino (-NH2) groups, a fluorine (-F) atom, and an iodine (-I) atom. The amino groups are strong electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to their location. This increased electron density results in regions of negative electrostatic potential, which are indicative of nucleophilic character and are susceptible to electrophilic attack.
Conversely, the fluorine and iodine atoms are halogens, which are electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). In halogens, the inductive effect generally outweighs the mesomeric effect. The iodine atom, being larger and more polarizable than fluorine, can exhibit more complex electronic behavior, including the potential for halogen bonding.
A theoretical MEP map of this compound would be expected to show the most negative potential (red and yellow regions) localized around the two nitrogen atoms of the amino groups, making them the primary sites for electrophilic attack. The presence of the electron-donating amino groups enhances the nucleophilicity of the aromatic ring itself, with regions of negative potential likely appearing on the carbon atoms ortho and para to the amino groups.
The fluorine atom, being the most electronegative element, will create a region of positive electrostatic potential (blue region) on the adjacent carbon atom due to its strong inductive withdrawal of electron density. This would render the carbon atom attached to the fluorine more susceptible to nucleophilic attack. The iodine atom also contributes to a region of positive potential, often referred to as a "sigma-hole," on the outermost portion of the iodine atom along the C-I bond axis. This positive region makes the iodine atom a potential site for halogen bonding interactions. researchgate.netresearchgate.net
Applications As a Chemical Scaffold and Building Block in Organic Synthesis
Role in the Synthesis of Functionalized Aromatics
The strategic placement of both a fluorine and an iodine atom on the benzene-1,2-diamine core offers orthogonal synthetic handles for the elaboration of functionalized aromatic systems. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position. ossila.com
The iodine atom serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions are fundamental in medicinal chemistry and materials science for linking different molecular fragments. For instance, Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and vinyl groups, respectively. researchgate.netresearchgate.net Similarly, Buchwald-Hartwig amination can be used to install substituted amine functionalities.
Conversely, the fluorine atom is a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions. youtube.com This transformation typically requires activation by electron-withdrawing groups, but can be facilitated under specific conditions to introduce nucleophiles such as amines, alcohols, and thiols. nih.govscience.gov The ability to perform cross-coupling at the iodine position first allows for the introduction of various substituents that can electronically influence the subsequent SNAr reactivity at the fluorine position. This sequential, regioselective functionalization provides a robust strategy for creating highly substituted and complex aromatic compounds.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Bond |
|---|---|---|---|
| Iodine (C4) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C (Aryl) |
| Iodine (C4) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) |
| Iodine (C4) | Heck Coupling | Alkene, Pd catalyst, Base | C-C (Vinyl) |
| Iodine (C4) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N |
| Fluorine (C3) | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R₂NH, ROH, RSH), Base | C-Nu (C-N, C-O, C-S) |
Precursor for Advanced Heterocyclic Systems and Ligands
The o-phenylenediamine (benzene-1,2-diamine) moiety is a cornerstone in heterocyclic chemistry, serving as a readily available precursor for the synthesis of a wide range of fused N-heterocyclic systems. rsc.org The most prominent application is in the synthesis of benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. researchgate.netsemanticscholar.orgresearchgate.net
The condensation of this compound with aldehydes or carboxylic acids, often under acidic or oxidative conditions, yields 5-fluoro-6-iodobenzimidazoles. researchgate.netorganic-chemistry.orgsioc-journal.cn This reaction, known as the Phillips-Ladenburg synthesis when using carboxylic acids, is a robust and widely used method. semanticscholar.org Similarly, reaction with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil leads to the formation of 6-fluoro-7-iodoquinoxalines. nih.govsapub.orgchim.it
The significance of using this specific diamine is that the resulting heterocyclic products are pre-functionalized with fluoro and iodo substituents. These substituents can then be further elaborated using the orthogonal chemical strategies described in the previous section, providing rapid access to libraries of complex heterocyclic compounds for applications such as drug discovery and the development of novel ligands for catalysis. nih.gov
| Reagent | Reaction Conditions | Resulting Heterocycle |
|---|---|---|
| Aldehyde (R-CHO) | Oxidative condensation | 2-Substituted-5-fluoro-6-iodobenzimidazole |
| Carboxylic Acid (R-COOH) | Condensation (e.g., Phillips method) | 2-Substituted-5-fluoro-6-iodobenzimidazole |
| 1,2-Diketone (R-CO-CO-R') | Condensation | 2,3-Disubstituted-6-fluoro-7-iodoquinoxaline |
| Formic Acid (HCOOH) | Condensation | 5-Fluoro-6-iodobenzimidazole |
Utility in Diversity-Oriented Synthesis (DOS) of Complex Molecular Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules to explore chemical space efficiently, often for the purpose of discovering new biological probes or drug leads. nih.govcam.ac.ukscispace.com A key principle in DOS is the use of complex building blocks that allow for divergent reaction pathways from a common intermediate. nih.gov
This compound is an exemplary scaffold for DOS due to its three distinct and orthogonally reactive functional groups. A "build/couple/pair" strategy can be envisioned where each reactive site is addressed sequentially to create vast chemical diversity.
Build: The o-phenylenediamine core can be cyclized with various aldehydes or dicarbonyls to build a benzimidazole (B57391) or quinoxaline (B1680401) scaffold.
Couple: The iodine atom on this new scaffold can be subjected to a range of palladium-catalyzed coupling reactions to introduce a first point of diversity.
Pair/Functionalize: The fluorine atom can then undergo nucleophilic aromatic substitution with a different set of nucleophiles, introducing a second point of diversity.
By varying the reagents used at each of these three stages, a single starting material can give rise to a large library of molecules with high skeletal and substituent diversity. This approach is highly efficient for generating novel, three-dimensional molecular frameworks that are valuable in fragment-based drug discovery and chemical biology. nih.gov
Application in Radiolabeling Chemistry (e.g., ¹⁸F-Radiochemistry)
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F) due to its favorable decay properties. researchgate.net A critical challenge in PET chemistry is the rapid and efficient incorporation of ¹⁸F into biologically active molecules.
Aryl iodides are widely used as precursors for nucleophilic ¹⁸F-radiolabeling. nih.govacs.org The carbon-iodine bond can be substituted with [¹⁸F]fluoride, often facilitated by transition metal mediators (e.g., copper) or through the formation of diaryliodonium salt precursors. nih.govresearchgate.net The presence of an iodine atom makes this compound a potential precursor for the synthesis of ¹⁸F-labeled compounds. The molecule could be converted into an ¹⁸F-labeled version, [¹⁸F]3,4-difluorobenzene-1,2-diamine, which could then serve as a radiolabeled synthon for building more complex PET tracers through condensation reactions to form radiolabeled benzimidazoles or quinoxalines. This approach is valuable for the late-stage radiolabeling of complex biomolecules. nih.gov
Development of Novel Synthetic Methodologies Employing Halogenated Diamines
The unique electronic and steric environment of this compound encourages the development of novel synthetic methodologies. The presence of multiple reactive sites on a simple aromatic core allows for the design of efficient, one-pot, or tandem reaction sequences that can significantly shorten synthetic routes to complex target molecules.
Q & A
Basic Question: What are the optimal synthetic routes for 3-fluoro-4-iodobenzene-1,2-diamine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of halogenated diamines like this compound typically involves sequential halogenation and functional group protection. A robust approach includes:
- Stepwise Halogenation : Begin with fluorination of 1,2-diaminobenzene using Selectfluor® or DAST, followed by iodination via electrophilic substitution (e.g., ICl in acetic acid). Monitor regioselectivity using NMR to confirm substitution at the 4-position .
- Protection of Amines : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during iodination. Deprotection with TFA yields the final product .
- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry. Analyze purity via HPLC and mass spectrometry. Contradictions in yield data across studies often arise from incomplete deprotection or side-product formation, necessitating iterative TLC monitoring .
Advanced Question: How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key steps include:
- Crystallization : Use slow vapor diffusion with solvents like ethanol/dichloromethane. Heavy atoms (iodine) enhance data quality due to strong X-ray scattering .
- Data Collection and Refinement : Use SHELXL (via SHELXTL interface) for structure solution. The program’s dual-space algorithm is effective for locating heavy atoms and refining hydrogen bonding networks .
- Handling Ambiguities : If crystallographic data conflict with NMR/FTIR (e.g., unexpected tautomerism), validate via Hirshfeld surface analysis and DFT calculations (Gaussian 16) to compare theoretical/experimental bond lengths .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : NMR identifies fluorine environment (δ ~-120 ppm for aromatic F). NMR reveals coupling patterns between adjacent NH and aromatic protons. NMR detects deshielding effects from iodine (C-I δ ~90 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of NH groups).
- FTIR : NH stretches (3300–3500 cm) and C-I vibrations (500–600 cm) .
- Contradictions : Discrepancies in NH stretching frequencies may arise from moisture absorption. Use dry KBr pellets and compare with computed spectra (B3LYP/6-31G**) .
Advanced Question: How can researchers analyze the electronic effects of fluorine and iodine substituents on the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to map electrostatic potentials. Fluorine’s electron-withdrawing effect increases para-iodine’s susceptibility to Suzuki-Miyaura coupling .
- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh) vs. XPhos) in coupling with aryl boronic acids. Monitor reaction progress via GC-MS.
- Data Interpretation : Contradictions in reaction rates may stem from steric hindrance (iodine’s bulk) or solvent polarity. Use Hammett plots to correlate substituent effects with kinetic data .
Basic Question: What strategies mitigate degradation of this compound during storage and handling?
Methodological Answer:
- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like dehalogenated species .
- Storage Conditions : Store under inert gas (argon) in amber vials at -20°C. Add stabilizers (0.1% BHT) to prevent oxidative degradation of NH groups .
- Handling : Use gloveboxes for air-sensitive reactions. Pre-purify solvents (e.g., THF over Na/benzophenone) to eliminate peroxides .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Target Validation : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., kinase inhibition assays vs. off-target effects) .
- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replace iodine with bromine) and compare IC values. Use CoMFA or CoMSIA for 3D-QSAR modeling .
- Data Harmonization : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol). Meta-analyses using tools like RevMan can identify confounding variables .
Basic Question: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening : Refer to MSDS analogs (e.g., 5-chloro-3-iodobenzene-1,2-diamine) for acute toxicity (LD in rodents) and mutagenicity (Ames test) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential amine sensitivity .
- Waste Disposal : Neutralize with dilute HCl before incineration. Iodine-containing waste requires segregation for halogen recovery .
Advanced Question: How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Reactivity Prediction : Use Fukui indices (NCIplot) to identify nucleophilic/electrophilic sites. Fluorine directs electrophiles to iodine’s ortho position .
- Kinetic vs. Thermodynamic Control : Simulate reaction pathways (Gaussian 16) under varying temperatures. Compare activation energies (ΔG‡) for meta/para products .
- Experimental Correlation : Validate predictions via competitive reactions with HNO/HSO. Analyze product ratios by NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
